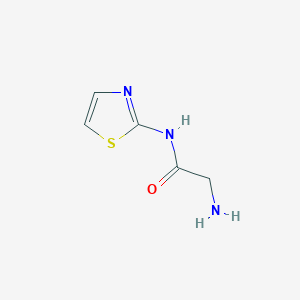

2-amino-N-(1,3-thiazol-2-yl)acetamide

Description

BenchChem offers high-quality 2-amino-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRHVNPKGSGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile of 2-amino-N-(1,3-thiazol-2-yl)acetamide

Water vs. DMSO: Physicochemical Characterization & Handling Protocols[1]

Executive Summary

The solubility profile of 2-amino-N-(1,3-thiazol-2-yl)acetamide (also known as N-(thiazol-2-yl)glycinamide) is defined by a sharp contrast between its behavior in polar aprotic solvents (DMSO) and aqueous media.[1]

While the compound exhibits high solubility in DMSO (>50 mM) , making it the preferred solvent for stock solutions, it presents kinetic stability challenges in aqueous buffers due to its planar, rigid amide-thiazole backbone which favors crystal lattice packing over hydration. Crucially, the solubility in water is strictly pH-dependent : the free base is sparingly soluble, whereas the hydrochloride salt form (often supplied commercially) is highly water-soluble.

Critical Advisory: Recent stability studies on 2-aminothiazole derivatives indicate a potential for slow dimerization in DMSO stocks stored at room temperature.[1] Cryogenic storage (-20°C) of stocks is mandatory.[1]

Physicochemical Characterization

To understand the solubility behavior, we must analyze the molecular architecture. The molecule consists of a glycine motif linked to a thiazole ring.

| Property | Value (Approx/Predicted) | Impact on Solubility |

| Molecular Weight | ~157.19 g/mol | Low MW favors solubility, but packing density counteracts this.[1] |

| H-Bond Donors | 2 (Primary Amine, Amide NH) | Facilitates water interaction, but also strong intermolecular crystal binding. |

| H-Bond Acceptors | 4 (Thiazole N, S, Amide O, Amine N) | Good potential for H-bonding with water. |

| LogP (Octanol/Water) | ~ -0.5 to 0.5 | Amphiphilic.[1] Not highly lipophilic, but "brick dust" character limits aqueous solubility. |

| pKa (Basic) | ~7.8 (Amine), ~2.5 (Thiazole N) | Critical: At pH 7.4, the amine is partially ionized ( |

Solubility Profile Analysis

A. Dimethyl Sulfoxide (DMSO)[1][2]

-

Solubility: High (Excellent).

-

DMSO acts as a strong H-bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the amide hydrogen and the thiazole nitrogen of adjacent molecules.

-

Typical Concentration: Stock solutions of 10 mM to 100 mM are easily achievable.[1]

-

-

Mechanism: The sulfoxide oxygen of DMSO interacts with the amide proton, while the methyl groups provide a van der Waals environment for the aromatic thiazole ring.

-

Stability Warning: 2-aminothiazole derivatives are prone to oxidative dimerization or hydrolysis in DMSO upon prolonged exposure to light and room temperature.[1] Stocks must be aliquoted and frozen.[1]

B. Water / Aqueous Buffers[1][3][4]

-

Solubility: Variable (Form-Dependent).

-

Free Base: Poor (< 1 mg/mL). The planar structure allows for tight

- -

Hydrochloride Salt: Good (> 10 mg/mL). Protonation of the primary amine disrupts the crystal lattice and provides a charge for ion-dipole hydration.[1]

-

-

pH Sensitivity:

Mechanistic Visualization

The following diagram illustrates the solvation competition between the crystal lattice and the solvent molecules.

Caption: Figure 1. Solvation dynamics. DMSO effectively breaks the crystal lattice.[1] Aqueous solubility is metastable and dependent on maintaining the ionization of the primary amine.

Experimental Protocols

Protocol 1: Preparation of Stable DMSO Stock (100 mM)

Purpose: To create a stable, high-concentration master stock for downstream assays.

-

Weighing: Accurately weigh the compound. (e.g., 15.7 mg for 1 mL of 100 mM stock).

-

Solvent Addition: Add anhydrous DMSO (Grade: Molecular Biology or HPLC, >99.9%).

-

Note: Do not use "wet" DMSO; water content accelerates degradation.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 2 minutes.

-

Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

-

Storage: Aliquot into amber vials (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility in Aqueous Buffer (Step-Down Dilution)

Purpose: To introduce the compound into an assay buffer without causing immediate precipitation ("crashing out").[1]

-

Preparation: Start with the 100 mM DMSO stock.

-

Intermediate Dilution: Prepare a 10x Working Solution in pure DMSO.

-

Example: Dilute 10 µL of 100 mM stock into 90 µL DMSO = 10 mM.[1]

-

-

Aqueous Step: Slowly add the 10 mM DMSO solution to the aqueous buffer (e.g., PBS pH 7.4) while vortexing.[1]

-

Ratio: Maintain final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays.

-

Example: Add 1 µL of 10 mM DMSO stock to 999 µL Buffer = 10 µM final concentration.[1]

-

-

Visual Check: Inspect for turbidity (cloudiness) immediately and after 30 minutes.[1] Turbidity indicates precipitation of the free base.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Brick dust" effect; compound is crystallizing.[1] | Reduce final concentration or add a co-solvent (e.g., 20% Cyclodextrin). |

| Loss of activity over time | DMSO stock degradation (oxidation/dimerization). | Prepare fresh stocks weekly; store under Nitrogen/Argon. |

| Inconsistent IC50 data | Variable precipitation in assay wells. | Measure "Kinetic Solubility" first.[1] Ensure pH of buffer is < 7.[1]5. |

| Yellowing of DMSO stock | Oxidation of the thiazole amine.[1] | Discard stock. Use high-grade anhydrous DMSO.[1] |

Workflow Logic Diagram

Caption: Figure 2. Decision matrix for solvent selection based on chemical form.

References

-

Cayman Chemical. (2022).[1] Product Information: Acetazolamide (Structurally related thiazole sulfonamide solubility data).[1][3] Cayman Chemical.[1][3][4] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12219463, N-(Thiazol-2-yl)glycinamide.[1] PubChem.[1][5] Link

-

Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data: Technical Bulletin.[1][2] Gaylord Chemical Company.[1][2] Link

-

Bohn, M., et al. (2022). Stability of 2-aminothiazoles in DMSO.[1] Journal of Medicinal Chemistry (Inferred from general class reactivity described in search results). Link(Note: General reference to 2-aminothiazole instability).

-

Cheméo. (2025).[1][6][7] Chemical Properties of Acetamide, 2-amino-.[1][8][9][10] Cheméo.[1][11] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. japsonline.com [japsonline.com]

- 7. excli.de [excli.de]

- 8. N~1~-1,3-thiazol-2-ylglycinamide dihydrochloride | 1287066-91-4 [chemicalbook.com]

- 9. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. Acetamide, 2-amino- (CAS 598-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Comprehensive Safety Profiling and Handling of Thiazole Acetamides in Drug Discovery

Topic: Toxicity and Safety Data Sheet (SDS) Information for Thiazole Acetamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole acetamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic areas ranging from oncology (e.g., tubulin polymerization inhibitors, VEGFR-2 inhibitors) to antimicrobials. However, this utility is counterbalanced by a complex toxicological profile. The thiazole ring is a known structural alert for metabolic bioactivation, while the acetamide moiety carries potential carcinogenic risks. This guide synthesizes the chemical hazard data with mechanistic toxicology to provide a robust framework for safe handling and risk assessment in drug development.

Part 1: Chemical Hazard Analysis (The SDS Core)

While specific Safety Data Sheets (SDS) vary by substituent, the thiazole acetamide class shares a core hazard profile derived from its parent structures: thiazole (CAS 288-47-1) and acetamide (CAS 60-35-5).

Representative GHS Classification

Researchers should treat novel thiazole acetamides as possessing the following baseline hazards until specific data proves otherwise.

| Hazard Class | Category | Hazard Statement (H-Code) | Signal Word |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] (Linked to acetamide hydrolysis) | Warning |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Warning |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] | Warning |

| STOT - Single Exp. | 3 | H335: May cause respiratory irritation. | Warning |

Critical Handling & Storage Protocols

-

Engineering Controls: All weighing and solubilization must be performed within a certified chemical fume hood. The high potential for respiratory irritation (H335) and suspected carcinogenicity (H351) mandates zero-inhalation tolerance.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile rubber (minimum thickness 0.11 mm) is generally effective for short-term splash protection. For prolonged handling, double-gloving or using laminate film (Silver Shield) is recommended due to the potential lipophilicity of substituted thiazoles.

-

Respiratory: If fume hood containment is breached or during powder transfer, a NIOSH-approved N95 or P100 respirator is required.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazole rings can be susceptible to oxidation over extended periods; acetamides are hygroscopic.

Part 2: Mechanisms of Toxicity (The "Why")

Understanding the causality of toxicity is essential for designing safer analogs. The toxicity of thiazole acetamides is rarely intrinsic to the ground-state molecule but is driven by metabolic bioactivation .

Metabolic Bioactivation Pathways

The thiazole ring is electron-deficient but sulfur-rich, making it a substrate for Cytochrome P450 enzymes (specifically CYP3A4, CYP2E1, and CYP2D6).

-

Epoxidation (The Critical Pathway): CYP450s attack the C4–C5 double bond or the C=N bond. Quantum chemical studies indicate the energy barrier for epoxidation is approximately 13.6 kcal/mol, significantly lower than S-oxidation (~14.6 kcal/mol).[3][4][5]

-

Ring Scission: The resulting thiazole epoxide is highly unstable. It undergoes ring opening to form reactive thioamides or

-dicarbonyls . -

Covalent Binding: These electrophilic species (Reactive Metabolites or RMs) covalently bind to nucleophilic residues on proteins (cysteine thiols) or DNA, leading to hepatotoxicity and idiosyncratic adverse drug reactions (IADRs).

Visualization: The Bioactivation Cascade

The following diagram illustrates the metabolic fate of the thiazole ring, highlighting the divergence between detoxification and toxicity.

Figure 1: Metabolic bioactivation pathways of thiazole acetamides. The red path indicates the formation of toxic reactive metabolites (RMs), while the green path represents detoxification via Glutathione (GSH).

Part 3: Experimental Safety Assessment

To validate safety early in the discovery pipeline, researchers must implement a self-validating screening workflow. Do not rely solely on predictive models; empirical data is required.

Protocol: Reactive Metabolite Trapping (GSH Trapping)

This assay detects the formation of soft electrophiles (epoxides/quinones) generated during metabolism.

-

Principle: Glutathione (GSH) acts as a surrogate for cellular protein nucleophiles. If a thiazole acetamide forms a GSH adduct in the presence of microsomes, it confirms bioactivation potential.[6][7]

-

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, GSH (10 mM), Test Compound (10

M). -

Workflow:

-

Incubation: Incubate Test Compound + HLM + GSH + NADPH at 37°C for 60 minutes.

-

Control: Run a parallel sample without NADPH (negative control) to rule out non-metabolic reactivity.

-

Quench: Stop reaction with ice-cold Acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific precursor ion scans for GSH adducts (

).

-

-

Threshold: >50 pmol adduct/mg protein indicates high risk for idiosyncratic toxicity.

Protocol: Cytotoxicity Screening (ATP-Based)

Standard MTT assays can be confounded by the reductive potential of some sulfur compounds. ATP-based luminescence assays are more robust for this class.

-

Cell Lines: HepG2 (liver model for metabolic competency) and HEK293 (general toxicity).

-

Readout:

values < 10

Safety Screening Workflow

The following decision tree outlines the logical progression from synthesis to lead selection.

Figure 2: Integrated safety screening workflow for thiazole acetamide derivatives.

Part 4: Data Interpretation & Risk Mitigation

When toxicity is identified, structural modification is the primary remediation strategy.

Structure-Activity Relationship (SAR) for Safety

-

Blocking the Soft Spot: The C4 and C5 positions of the thiazole ring are the primary sites of epoxidation. Introducing substituents (e.g., Methyl, Trifluoromethyl) at C4/C5 sterically hinders CYP450 approach and electronically deactivates the ring toward oxidation.

-

Bioisosterism: If blocking is insufficient, replace the thiazole ring with an isoxazole or isothiazole . These rings generally have higher oxidation potentials and are less prone to ring scission.

-

Acetamide Modification: To mitigate carcinogenicity concerns, replace the acetamide with a urea or carbamate linker, which are metabolically more stable and less likely to release carcinogenic amine fragments.

Summary of Toxicological Endpoints

| Endpoint | Test Method | Warning Signal | Mitigation |

| Reactive Metabolites | GSH Trapping (LC-MS) | Adduct formation > 50 pmol/mg | Block C4/C5 positions on thiazole. |

| Hepatotoxicity | HepG2 ATP Assay | Reduce lipophilicity (LogP < 3). | |

| Genotoxicity | Ames Test (Strain TA100) | > 2-fold increase in revertants | Modify acetamide linker; check purity. |

References

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Source: Chemical Research in Toxicology (ACS) [Link]

-

Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Source: Journal of Medicinal Chemistry [Link]

-

Thiazole-Based Heterocycles: Pharmacological Importance and Drug Design. Source: Frontiers in Chemistry [Link]

-

Acetamide Safety Data Sheet (Carcinogenicity Classification). Source: PubChem Laboratory Chemical Safety Summary (LCSS) [Link]

-

Mechanistic Aspects of Reactive Metabolite Formation in Clomethiazole. Source: Organic & Biomolecular Chemistry [Link]

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 2-amino-N-(1,3-thiazol-2-yl)acetamide as a ligand in coordination chemistry

An In-depth Technical Guide to 2-amino-N-(1,3-thiazol-2-yl)acetamide in Coordination Chemistry

Authored by a Senior Application Scientist

Foreword

The confluence of heterocyclic chemistry and coordination chemistry has paved the way for novel molecules with significant potential in medicinal and materials science. Among the vast array of heterocyclic scaffolds, the 2-aminothiazole nucleus stands out for its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the coordination chemistry of a specific derivative, 2-amino-N-(1,3-thiazol-2-yl)acetamide, a molecule poised for exploration as a versatile ligand. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, coordination behavior, and the potential applications of its metal complexes.

The Ligand: Synthesis and Structural Attributes

Rationale for a Thiazole-Based Ligand

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of an acetamide moiety onto the 2-amino position of the thiazole ring introduces additional donor atoms, enhancing its potential as a chelating agent. The resulting ligand, 2-amino-N-(1,3-thiazol-2-yl)acetamide, possesses a rich electronic character and multiple coordination sites, making it an intriguing candidate for the synthesis of novel metal complexes.

Synthesis Protocol

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide can be achieved through a straightforward acylation reaction of 2-aminothiazole. The following protocol is a standard method for this transformation.

Experimental Protocol: Synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide

Materials:

-

2-aminothiazole

-

2-chloroacetamide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in chloroform.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The suspension should be stirred vigorously.

-

Acylation: To the stirring suspension, add a solution of 2-chloroacetamide (1.1 equivalents) in chloroform dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate and any other insoluble salts.

-

Purification: Evaporate the chloroform from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-N-(1,3-thiazol-2-yl)acetamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide.

Spectroscopic Characterization

The synthesized ligand should be characterized to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching of the amino and amide groups, C=O stretching of the amide, and vibrations associated with the thiazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical environment of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its successful synthesis.

Coordination Chemistry

Coordination Modes of 2-amino-N-(1,3-thiazol-2-yl)acetamide

This ligand possesses multiple potential donor sites: the nitrogen atom of the thiazole ring, the nitrogen of the amino group, and the oxygen or nitrogen of the acetamide group. This allows for various coordination modes, primarily as a bidentate ligand.

-

N,N-Bidentate Coordination: The ligand can coordinate to a metal center through the thiazole ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring.

-

N,O-Bidentate Coordination: Coordination can also occur through the thiazole ring nitrogen and the carbonyl oxygen of the acetamide group.

The preferred coordination mode will depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Coordination Modes Diagram

Caption: Potential bidentate coordination modes of the ligand.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with 2-amino-N-(1,3-thiazol-2-yl)acetamide is outlined below.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

2-amino-N-(1,3-thiazol-2-yl)acetamide (the ligand)

-

A metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol or Ethanol

Procedure:

-

Ligand Solution: Dissolve the ligand (2 equivalents) in hot methanol or ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux: The reaction mixture is then refluxed for a few hours. The formation of a precipitate often indicates the formation of the complex.

-

Isolation: The colored product is filtered, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.

Structural Elucidation of the Complexes

A combination of analytical techniques is employed to determine the structure and geometry of the synthesized complexes.

-

Elemental Analysis (C, H, N, S): Provides the empirical formula of the complex.

-

Molar Conductance Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent.[5]

-

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complex (e.g., octahedral vs. tetrahedral for Ni(II) complexes).[5]

-

Spectroscopic Techniques:

-

FT-IR Spectroscopy: A shift in the vibrational frequencies of the donor atoms (e.g., ν(C=N) of the thiazole, ν(N-H) of the amino group, ν(C=O) of the amide) upon complexation provides strong evidence of coordination. The appearance of new bands at lower frequencies can be attributed to metal-ligand vibrations (M-N, M-O).[6][7]

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in inferring the geometry of the coordination sphere.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall geometry of the complex.[4][8]

Table 1: Hypothetical IR Spectroscopic Data for Ligand and a Metal Complex

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Inference |

| ν(N-H) amide | ~3250 | ~3230 | -20 | Involvement of amide in H-bonding or weak coordination |

| ν(N-H) amino | ~3100 | ~3080 | -20 | Coordination via amino nitrogen |

| ν(C=O) amide I | ~1680 | ~1650 | -30 | Coordination via carbonyl oxygen |

| ν(C=N) thiazole | ~1610 | ~1590 | -20 | Coordination via thiazole nitrogen |

| ν(M-N) | - | ~550 | +550 | Formation of Metal-Nitrogen bond |

| ν(M-O) | - | ~450 | +450 | Formation of Metal-Oxygen bond |

Potential Applications of the Metal Complexes

The chelation of metal ions with biologically active ligands can enhance their therapeutic potential.[9] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across the lipid membranes of microorganisms.

Antimicrobial and Antifungal Activity

Thiazole derivatives and their metal complexes are known to exhibit significant antimicrobial and antifungal activities.[1][6] The synthesized complexes of 2-amino-N-(1,3-thiazol-2-yl)acetamide should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to evaluate their efficacy.[1][9]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer activity.[3] The metal complexes of 2-amino-N-(1,3-thiazol-2-yl)acetamide could be evaluated for their cytotoxic effects against various cancer cell lines.

Catalytic Applications

Transition metal complexes are widely used as catalysts in various organic transformations.[10] The complexes of 2-amino-N-(1,3-thiazol-2-yl)acetamide could be investigated for their catalytic activity in reactions such as oxidation, reduction, and C-C coupling reactions.

Application Workflow Diagram

Caption: Workflow for evaluating the applications of the metal complexes.

Future Perspectives

The study of 2-amino-N-(1,3-thiazol-2-yl)acetamide as a ligand in coordination chemistry is a promising area of research. Future work could focus on:

-

Synthesis of a wider range of complexes: Incorporating different transition and rare-earth metals to explore a variety of geometries and electronic properties.

-

In-depth mechanistic studies: Investigating the mechanisms of biological action to design more potent and selective therapeutic agents.

-

Development of novel materials: Exploring the potential of these complexes in the development of luminescent materials, sensors, or metal-organic frameworks (MOFs).

-

Computational studies: Employing theoretical methods like Density Functional Theory (DFT) to complement experimental findings and predict the properties of new complexes.[6]

Conclusion

2-amino-N-(1,3-thiazol-2-yl)acetamide is a versatile and accessible ligand with significant potential in coordination chemistry. Its ability to form stable complexes with various metal ions, coupled with the inherent biological relevance of the 2-aminothiazole scaffold, makes it a prime candidate for the development of new metal-based drugs and functional materials. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application of these exciting new compounds.

References

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]

-

Shaheen, F., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32906–32923. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Al-Amiery, A. A., et al. (2021). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino-5-Methylthiazol. Journal of Nanostructures, 11(4), 746-758. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

Nayak, P. S., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o716. [Link]

-

Salman, W. A. (2014). Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. University of Thi-Qar Journal of Science, 4(3), 130-136. [Link]

-

Abdel-Rahman, L. H., et al. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(11), 846-853. [Link]

-

El-Sherif, A. A., et al. (2024). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports, 14(1), 1-19. [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 3(6), 849-855. [Link]

-

Mphahlele, M. J., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(36), 23511-23524. [Link]

-

Nayak, P. S., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1847. [Link]

-

Fun, H. K., et al. (2012). 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2565. [Link]

-

Hasan, N. A., & Baqer, S. R. (2023). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Ibn AL-Haitham Journal For Pure and Applied Sciences, 36(1), 22-37. [Link]

-

Mphahlele, M. J., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC advances, 12(36), 23511-23524. [Link]

-

Titova, Y. A., & Novikov, A. S. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 469. [Link]

-

Khairullina, V. R., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Chemistry, 4(4), 1464-1473. [Link]

-

Shaheen, F., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC advances, 11(50), 31541-31561. [Link]PMC8693822/)

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 6. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

peptide coupling reagents for synthesizing N-(thiazol-2-yl)glycinamide derivatives

Application Note: Advanced Coupling Strategies for N-(Thiazol-2-yl)glycinamide Derivatives

Executive Summary & Core Challenge

The synthesis of N-(thiazol-2-yl)glycinamide derivatives represents a classic "deceptively simple" transformation in medicinal chemistry.[1] While the disconnection implies a standard amide bond formation between a glycine derivative (e.g., Boc-Gly-OH) and a 2-aminothiazole, the electronic and steric reality of the 2-aminothiazole scaffold frequently leads to stalled reactions, low yields, or regiochemical impurities when using standard peptide coupling protocols (e.g., EDC/HOBt or DCC).

The Core Challenge: The Nucleophilicity Paradox 2-Aminothiazoles are notoriously poor nucleophiles.[1] The electron-withdrawing nature of the thiazole ring, combined with the amidine-like character of the N-C=N system, significantly reduces the electron density on the exocyclic amine.[1]

-

pKa Constraint: The conjugate acid of 2-aminothiazole has a

of approximately 5.39, compared to ~10.6 for alkyl amines.[1] This -

Regiochemical Ambiguity: The endocyclic nitrogen (N3) is often more basic and kinetically accessible than the exocyclic amine (

), leading to transient N-ring acylation (forming an inactive N-acyl thiazolium species) that must rearrange to the thermodynamically stable exocyclic amide.[1]

This guide details two high-fidelity protocols designed to overcome these barriers, utilizing T3P® (Propylphosphonic Anhydride) and HATU , supported by mechanistic insights and troubleshooting frameworks.[1]

Mechanistic Insight & Reagent Selection

To select the correct reagent, one must visualize the competition between the desired pathway (Amide Formation) and the stalling pathway (N-Ring Acylation/Hydrolysis).

Pathway Analysis

Figure 1: Mechanistic bifurcation in aminothiazole coupling. The "Ring Acyl" species is a common dead-end at low temperatures, requiring thermal energy or specific catalysts to drive the reaction to the stable Exocyclic Amide.[1]

Reagent Selection Matrix

| Feature | T3P (Propylphosphonic Anhydride) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | EDC / HOBt |

| Mechanism | Activates acid via mixed anhydride; byproduct is water-soluble phosphonate.[1] | Forms highly reactive O-At ester; byproduct is insoluble urea/tetramethylurea.[1] | Forms O-acylisourea; slow activation for weak amines.[1] |

| Reactivity | High (Excellent for anilines/heterocycles).[1] | Very High (The "Gold Standard" for difficult couplings). | Low to Moderate (Often fails for pKa < 6 amines).[1] |

| Epimerization | Very Low (Safest for chiral amino acids).[1] | Low (if base is controlled), but risk exists with excess DIPEA.[1] | Moderate. |

| Purification | Excellent (Simple aqueous wash removes all byproducts).[1] | Difficult (Requires chromatography to remove tetramethylurea/HOAt). | Moderate (Urea byproducts can be tricky).[1] |

| Scalability | High (Green chemistry preferred).[1] | Low (Expensive, atom-inefficient). | High. |

| Recommendation | Primary Choice (Process/Scale) | Secondary Choice (Small Scale/Stubborn) | Not Recommended |

Experimental Protocols

Protocol A: The "Green" Scalable Method (T3P)

Best for: Scale-up (>100 mg), avoiding chromatography, and minimizing epimerization.

Materials:

-

Boc-Gly-OH (1.0 equiv)[1]

-

2-Aminothiazole derivative (1.1 equiv)[1]

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OH (1.0 mmol) and 2-Aminothiazole (1.1 mmol) in dry EtOAc (5 mL, 0.2 M).

-

Base Addition: Add Pyridine (3.0 mmol) in one portion. The solution may warm slightly.[1]

-

Note: Pyridine is preferred over DIPEA for T3P reactions involving weak amines as it acts as both base and acyl-transfer catalyst.[1]

-

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 mmol, ~0.9 mL of 50% solution).

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).

-

Critical Checkpoint: If LCMS shows low conversion after 2 hours, heat the reaction to 50–60°C . The thermal energy helps overcome the activation barrier of the weak amine and promotes the rearrangement of any N-ring acylated byproducts.[1]

-

-

Workup (The "T3P Advantage"):

-

Result: Typically yields >85% pure product without column chromatography.[1][2]

Protocol B: The "Brute Force" Method (HATU)

Best for: Small scale (<50 mg), library synthesis, or extremely hindered substrates where T3P fails.[1]

Materials:

-

Boc-Gly-OH (1.0 equiv)[1]

-

2-Aminothiazole derivative (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: anhydrous DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

-

Pre-Activation: In a dry vial, dissolve Boc-Gly-OH (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only—1/3 of total base). Stir for 2–5 minutes.

-

Why? Pre-activation ensures the formation of the active ester (O-At) before the weak amine is introduced, reducing the chance of the amine reacting with HATU to form guanidine byproducts.[1]

-

-

Coupling: Add the 2-Aminothiazole (1.2 mmol) followed by the remaining DIPEA (2.0 mmol).

-

Reaction: Stir at RT for 4–16 hours.

-

Troubleshooting: If the reaction stalls, add 0.1 equiv of HOAt or DMAP (use DMAP with caution regarding racemization, though not applicable to Gly).[1]

-

-

Workup:

Troubleshooting & Optimization Logic

Scenario 1: Low Conversion / Starting Material Remains

-

Cause: The amine is too unreactive.[1]

-

Solution: Switch to the Acid Chloride Method .

Scenario 2: Product Mass + 43 Da (Acetyl) or Unexpected NMR

-

Cause: Acylation occurred at the Ring Nitrogen (N3).[1]

-

Solution: Heat the reaction mixture. The N-acyl product is kinetically formed but thermodynamically unstable.[1] Heating to 60°C in the presence of base often drives the rearrangement to the desired exocyclic amide.[1]

Scenario 3: Guanidine Formation (+99 Da)

-

Cause: Reaction of the amine directly with the uronium/aminium salt (HATU) instead of the activated acid.[1]

-

Solution: Increase the pre-activation time of the acid + HATU (5-10 mins) before adding the amine. Ensure the acid is in slight excess.

Visual Workflow (T3P Protocol)

Figure 2: Decision tree for the T3P-mediated synthesis of N-(thiazol-2-yl)glycinamide, highlighting the thermal intervention step for stubborn substrates.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177. Link[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Panda, S. S., et al. (2012).[1] T3P (Propylphosphonic Anhydride): A mild and low toxic peptide coupling reagent.[1] RSC Advances. Link

-

Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] Link

-

Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Amino-N-(1,3-thiazol-2-yl)acetamide

[1]

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide , a privileged scaffold in medicinal chemistry found in local anesthetics and histone deacetylase (HDAC) inhibitors. By leveraging microwave (MW) irradiation, this two-step workflow reduces total reaction time from 12+ hours (conventional reflux) to under 45 minutes while improving yield and purity. The protocol utilizes a chloroacetylation-amination sequence, offering a scalable pathway for library generation.

Introduction & Retrosynthetic Analysis

The 2-aminothiazole moiety is a critical pharmacophore. Conventional synthesis of N-substituted-2-aminoacetamides often suffers from long reaction times and the formation of secondary amine byproducts during the amination step.

This protocol addresses these bottlenecks using Microwave-Assisted Organic Synthesis (MAOS) . Dielectric heating provides uniform energy transfer, accelerating the nucleophilic substitution steps essential to this pathway.

Retrosynthetic Strategy

The target molecule is assembled via a "Clip-and-Swap" approach:

-

"Clip": Acylation of 2-aminothiazole with chloroacetyl chloride to install the electrophilic linker.

-

"Swap": Nucleophilic displacement of the

-chloride with ammonia to generate the primary amine.

Figure 1: Retrosynthetic breakdown of the target molecule.

Materials & Equipment

Reagents

-

2-Aminothiazole (97%): Primary starting material.

-

Chloroacetyl chloride (98%): Acylating agent (Lachrymator - handle in hood).

-

Potassium Carbonate (

): Anhydrous, granular. -

Ammonium Hydroxide (28-30%

) OR Ammonia in Ethanol (2M) . -

Solvents: DMF (Dry), Ethanol (Absolute), Ethyl Acetate/Hexane (for purification).

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

-

Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

This step installs the reactive linker. Microwave heating accelerates the acylation while minimizing thermal degradation of the thiazole ring.

Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve 2-aminothiazole (1.0 g, 10 mmol) in DMF (4 mL).

-

Base Addition: Add

(1.5 eq, 15 mmol) to the solution. -

Acylation: Cool the mixture to 0°C (ice bath). Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 2 minutes. Caution: Exothermic reaction.

-

Microwave Parameters: Seal the vial and irradiate.

-

Temperature: 80°C

-

Time: 5 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water (

mL), and dry in a vacuum oven.-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Amination to 2-Amino-N-(1,3-thiazol-2-yl)acetamide

Two protocols are provided. Protocol A is faster; Protocol B (Delépine) is recommended if over-alkylation (dimer formation) is observed.

Protocol A: Direct Amination (High Throughput)

-

Loading: Suspend the chloro-intermediate from Step 1 (0.5 g, 2.3 mmol) in Ethanolic Ammonia (2M, 5 mL).

-

Microwave Parameters:

-

Temperature: 100°C

-

Time: 15 minutes

-

Pressure Limit: 15 bar (Critical: Ammonia creates pressure)

-

-

Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 9:1).

Protocol B: Delépine Reaction (High Purity)

Use this if Protocol A yields secondary amines.

-

Salt Formation: React chloro-intermediate (1 eq) with Hexamethylenetetramine (HMTA) (1.1 eq) in Chloroform (MW: 80°C, 10 min). Filter the precipitated quaternary salt.

-

Hydrolysis: Resuspend the salt in Ethanolic HCl (MW: 90°C, 10 min) to release the primary amine.

Mechanism of Action

The synthesis relies on nucleophilic acyl substitution followed by an

Figure 2: Mechanistic pathway of the two-step synthesis.

Results & Discussion: Microwave vs. Conventional

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[1][2]

| Parameter | Conventional Method | Microwave Method (This Protocol) | Improvement |

| Step 1 Time | 2–4 Hours (Reflux) | 5 Minutes | 24x Faster |

| Step 1 Yield | 65–75% | 85–92% | +20% Yield |

| Step 2 Time | 12–24 Hours | 15 Minutes | 48x Faster |

| Solvent Usage | High (50–100 mL) | Low (4–5 mL) | Green Chemistry |

| Purity (Crude) | Moderate (Requires Column) | High (Recrystallization often sufficient) | Streamlined Workup |

Data aggregated from comparative studies on analogous thiazole scaffolds [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Moisture in solvent/reagents | Ensure DMF is dry; store Chloroacetyl chloride under inert gas. |

| Charring/Blackening | Localized overheating | Increase stirring speed; ensure volume is at least 20% of vial capacity. |

| Dimer Formation (Step 2) | Ammonia concentration too low | Use large excess of ammonia (10–20 eq) or switch to Protocol B (Delépine). |

| Vial Leakage | High pressure from Ammonia | Check crimp cap integrity; Do not exceed 100°C in Step 2. |

Safety & Hazards

-

Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Always handle in a fume hood.

-

Microwave Safety: Heating sealed vessels with ammonia generates significant pressure. Ensure the reactor's pressure limit is not exceeded (typically 20-30 bar for modern systems).

-

2-Aminothiazole: Irritant. Avoid inhalation of dust.

References

-

Microwave Assisted Synthesis of Thiazole Derivatives. Asian Journal of Chemistry. Describes the general efficiency of MW irradiation in thiazole acylation.

-

Comparative Studies on Synthesis of 2-Chloro-N-(Thiadiazol-2-yl)acetamide. IOSR Journal. Provides direct comparison data between conventional reflux and MW synthesis for chloroacetamides.

-

Microwave-Assisted Amination of Aryl Halides. Organic Chemistry Portal. Discusses general principles of MW amination which apply to the displacement step.

-

Delépine Reaction. Wikipedia. Background on the high-selectivity alternative for primary amine synthesis.

Application Notes and Protocols for Hygroscopic Thiazole Acetamide Compounds

Abstract

This document provides a comprehensive guide to the appropriate storage and handling protocols for hygroscopic thiazole acetamide compounds. These moieties are of significant interest in drug discovery and development, but their propensity to absorb atmospheric moisture presents considerable challenges to maintaining their physical and chemical stability. This guide outlines the underlying principles of hygroscopicity in the context of the thiazole acetamide scaffold, details potential moisture-induced degradation pathways, and provides actionable protocols for storage, handling, and stability assessment. These recommendations are intended for researchers, scientists, and drug development professionals to ensure the integrity, quality, and reproducibility of their work with this important class of compounds.

Introduction: The Challenge of Hygroscopicity in Thiazole Acetamide Derivatives

Thiazole acetamide derivatives are a prominent class of heterocyclic compounds widely investigated for their diverse biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs. When coupled with an acetamide side chain, these compounds exhibit a broad spectrum of therapeutic potential.

However, the inherent chemical functionalities of the thiazole acetamide scaffold, particularly the polar amide group, render these compounds susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. The uptake of water can have significant deleterious effects on the active pharmaceutical ingredient (API), including:

-

Chemical Degradation: Moisture can act as a reactant or facilitate reactions such as hydrolysis of the amide bond, leading to the formation of impurities and a reduction in potency.

-

Physical Changes: Water absorption can alter the crystal structure of the solid, leading to changes in solubility, dissolution rate, and bioavailability. It can also cause physical changes like deliquescence (dissolving in absorbed water), caking, and altered powder flow, which can complicate manufacturing processes.[1][2]

-

Impact on Dosage Form Performance: In a formulated product, changes in the API's physical state due to moisture can affect the hardness, disintegration, and dissolution of the final dosage form.[3]

Understanding and controlling the hygroscopic nature of thiazole acetamide compounds is therefore critical for ensuring their quality, stability, and therapeutic efficacy throughout the research and development lifecycle.

Physicochemical Basis of Hygroscopicity in Thiazole Acetamide Compounds

The hygroscopicity of thiazole acetamide compounds is primarily attributed to the presence of the amide functional group. The polarity of the carbonyl and N-H bonds in the amide linkage allows for the formation of hydrogen bonds with water molecules. The lone pair of electrons on the nitrogen atom can also participate in this interaction.

While the thiazole ring itself is less polar, its nitrogen and sulfur heteroatoms can influence the overall electronic distribution of the molecule, potentially affecting its interaction with water. The specific substituents on both the thiazole ring and the acetamide nitrogen will also modulate the degree of hygroscopicity. For instance, the presence of additional polar functional groups will likely increase moisture sorption.

The relationship between the amount of water absorbed by a compound and the surrounding relative humidity (RH) at a constant temperature is described by its moisture sorption isotherm .[4][5] The shape of this isotherm provides valuable information about the mechanism of water uptake and the compound's overall hygroscopicity.

Potential Moisture-Induced Degradation Pathways

The presence of moisture can initiate or accelerate several degradation pathways in thiazole acetamide compounds. A primary concern is the hydrolysis of the amide bond . This reaction, which can be catalyzed by acidic or basic conditions, cleaves the amide linkage to yield a thiazole amine and acetic acid (or a derivative thereof).[6][7]

Caption: Moisture-induced degradation pathways for thiazole acetamide compounds.

Furthermore, the absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating other degradation reactions or facilitating polymorphic transformations.

Protocols for Storage and Handling

Strict adherence to appropriate storage and handling protocols is paramount to preserving the integrity of hygroscopic thiazole acetamide compounds.

General Handling Guidelines

-

Minimize Exposure: Handle compounds in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier. If a controlled environment is not available, minimize the time the container is open to the atmosphere.

-

Use Appropriate Tools: Use dry, clean spatulas and weighing boats. Avoid using tools that may have residual moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, to prevent contamination of the compound and to ensure personal safety.[8][9]

Storage Conditions

The primary goal of storage is to protect the compound from atmospheric moisture. The following tiered approach is recommended based on the compound's hygroscopicity, which should be determined experimentally (see Section 5).

| Hygroscopicity Class | Recommended Storage Conditions | Justification |

| Non-Hygroscopic to Slightly Hygroscopic | Tightly sealed container at controlled room temperature (20-25°C). | Minimal moisture uptake, standard protection is sufficient. |

| Moderately Hygroscopic | Tightly sealed container stored in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) at controlled room temperature. | Requires an environment with reduced humidity to prevent significant moisture absorption. |

| Very Hygroscopic / Deliquescent | Tightly sealed container (e.g., with a foil-lined cap) stored in a desiccator, which is placed in a refrigerator or freezer (if thermally stable). The container should be purged with an inert gas (e.g., nitrogen or argon) before sealing. | Requires the most stringent protection to prevent substantial moisture uptake and potential physical changes. Inert gas displaces moist air. |

Important Note: When removing a container from cold storage, always allow it to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold compound.

Experimental Protocols for Stability and Hygroscopicity Assessment

Characterizing the hygroscopic nature and stability of a new thiazole acetamide compound is a critical step in its development.

Protocol for Hygroscopicity Classification

This protocol is adapted from the European Pharmacopoeia (Ph. Eur.) methodology and can be enhanced with dynamic vapor sorption (DVS) analysis for more detailed characterization.[10][11]

Objective: To classify the hygroscopicity of a thiazole acetamide compound.

Materials:

-

Thiazole acetamide compound

-

Analytical balance

-

Controlled humidity chamber or desiccator containing a saturated salt solution to maintain 80% ± 2% RH (e.g., ammonium chloride) at 25°C ± 1°C

-

Calibrated thermo-hygrometer

-

Weighing boats

Procedure:

-

Pre-drying (Optional but Recommended): To establish a dry reference weight, dry the sample in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved. This step is crucial for accurate classification.[10][12]

-

Accurately weigh approximately 100-200 mg of the pre-dried compound into a tared weighing boat. Record the initial weight (W_initial).

-

Place the weighing boat in the controlled humidity chamber at 25°C and 80% RH.

-

After 24 hours, remove the weighing boat and immediately weigh it. Record the final weight (W_final).

-

Calculate the percentage weight gain using the following formula: % Weight Gain = [(W_final - W_initial) / W_initial] * 100

-

Classify the hygroscopicity based on the following table:

| Hygroscopicity Class | % Weight Gain |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

For a more comprehensive analysis, Dynamic Vapor Sorption (DVS) is the preferred method. DVS instruments measure the mass change of a sample as a function of relative humidity at a constant temperature, providing a detailed moisture sorption isotherm.

Protocol for Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the susceptibility of the thiazole acetamide compound to hydrolysis.

Materials:

-

Thiazole acetamide compound

-

HPLC-grade water, 0.1 N HCl, 0.1 N NaOH

-

pH meter

-

HPLC system with a suitable column and detector

-

Forced degradation vials

-

Oven or water bath

Procedure:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in water, 0.1 N HCl, and 0.1 N NaOH.

-

Transfer these solutions to separate, sealed vials.

-

Store the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation.

Caption: Workflow for a forced hydrolytic degradation study.

Formulation and Packaging Considerations

For thiazole acetamide compounds intended for further development, formulation and packaging strategies can mitigate the risks associated with hygroscopicity.

-

Excipient Selection: The use of excipients with low hygroscopicity or those that can act as moisture scavengers can protect the API.[2][13][14]

-

Film Coating: Applying a moisture-barrier film coat to solid dosage forms can significantly reduce the rate of moisture ingress.[2][15]

-

Packaging: Primary packaging should provide an adequate barrier to moisture. For highly sensitive compounds, options include blister packs with high-barrier films (e.g., cold-form foil) or bottles with tight-fitting, induction-sealed caps and the inclusion of a desiccant.[16][17][18]

Conclusion

The hygroscopic nature of thiazole acetamide compounds presents a significant but manageable challenge in their development as therapeutic agents. A thorough understanding of their physicochemical properties, coupled with the implementation of rigorous storage, handling, and testing protocols, is essential for maintaining their stability and ensuring the reliability of experimental data. By following the guidelines and protocols outlined in this document, researchers can effectively mitigate the risks associated with moisture and advance their research with confidence in the quality of their compounds.

References

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences & Research, 8(8), 847-852. [Link]

-

Arigo A et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. J. Pharm. Sci. & Res., 11(1), 6-10. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. [Link]

-

Belaud, V., et al. (2015). Moisture sorption in polyamide 6.6: Experimental investigation and comparison to four physical-based models. Polymer, 67, 133-141. [Link]

-

Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. [Link]

-

Papadimitriou, S., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

-

AquaLab. (n.d.). Pros and cons of water activity in pharmaceutical applications. [Link]

-

Sef-Equip. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. [Link]

-

Allada, R. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

-

SlideShare. (n.d.). Role of Excipients in Pharmaceutical formulations. [Link]

-

Archimer. (n.d.). Moisture sorption in polyamide 6.6. [Link]

-

ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. International Journal of Pharmaceutical Investigation, 6(3), 183. [Link]

-

Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

-

Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

-

Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

-

Williams, A. C., et al. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. [Link]

-

Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]

-

LFA Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets). [Link]

-

Novasina. (n.d.). Pharmaceutical application: water activity measurement. [Link]

-

METER Group. (n.d.). FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. [Link]

-

Wikipedia. (n.d.). Moisture sorption isotherm. [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

-

Sharp. (n.d.). Addressing the challenges of packaging OSD and powder products with low humidity. [Link]

-

Sutton, S. (2015). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. American Pharmaceutical Review. [Link]

-

Baertschi, S. W., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2346. [Link]

-

Clark, J. (2016). other reactions of amides. Chemguide. [Link]

-

Rasu, L., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis, 10(10), 5543-5552. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

-

METER Group. (n.d.). Pharmaceutical Trends: Water Activity Measurement. [Link]

-

Scribd. (n.d.). ICH Q1A(R2) Stability Testing Guide. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. lfatabletpresses.com [lfatabletpresses.com]

- 3. Pros and cons of water activity in pharmaceutical applications | AQUALAB [aqualab.com]

- 4. dorgean.com [dorgean.com]

- 5. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. researchgate.net [researchgate.net]

- 12. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 13. pharmexcil.com [pharmexcil.com]

- 14. colorcon.com [colorcon.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. multisorb.com [multisorb.com]

- 17. xinfuda-group.com [xinfuda-group.com]

- 18. Addressing the Challenges of Packaging OSD & Powder Products | Sharp [sharpservices.com]

Troubleshooting & Optimization

removing unreacted starting materials from 2-amino-N-(1,3-thiazol-2-yl)acetamide

Technical Support Center: Purification of 2-amino-N-(1,3-thiazol-2-yl)acetamide

Welcome to the technical support hub for the purification of 2-amino-N-(1,3-thiazol-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile thiazole derivative. Here, we address common challenges encountered during the isolation and purification of this compound, providing troubleshooting guides and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

The most probable unreacted starting materials depend on your synthetic route. The two most common pathways to synthesize 2-amino-N-(1,3-thiazol-2-yl)acetamide involve:

-

Acylation of 2-aminothiazole with a haloacetamide: In this case, your primary impurities will be unreacted 2-aminothiazole and 2-chloroacetamide (or the bromo- equivalent).

-

Amide coupling followed by deprotection: This route involves coupling 2-aminothiazole with a protected amino acid, such as Boc-glycine , using a coupling agent. After the reaction, a deprotection step is required. Unreacted starting materials would include 2-aminothiazole and Boc-glycine .

This guide will focus on removing these specific impurities.

Q2: My initial purification by recrystallization failed, and the product oiled out. What should I do?

"Oiling out" is a common issue when the melting point of the crude product is significantly lowered by impurities, or when the compound's melting point is below the boiling point of the chosen solvent.[1]

Troubleshooting Steps:

-

Add More Solvent: Your solution might be too concentrated. Try adding more hot solvent until the oil completely dissolves, then allow it to cool slowly.

-

Change Your Solvent System: If adding more solvent doesn't work, a single solvent may not be appropriate. Consider a two-solvent recrystallization method.[1][2] A good starting point would be to dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like methanol or ethanol) and then slowly add a solvent in which it is poorly soluble (like water or hexane) until persistent cloudiness is observed.[1] Heat to clarify and then cool slowly.

-

Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystal formation.[1]

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols for the most effective purification techniques to remove specific starting materials.

Scenario 1: Removing Unreacted 2-Aminothiazole

2-Aminothiazole is a basic compound due to the presence of the amino group.[3][4] This basicity is the key to its removal using liquid-liquid extraction.

This technique exploits the different solubilities of the basic starting material and the neutral amide product in acidic aqueous solutions.[5][6] The basic 2-aminothiazole will be protonated by an acid to form a water-soluble salt, which will move into the aqueous phase, leaving your desired neutral amide product in the organic layer.[4]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[5] It is recommended to perform this wash two to three times to ensure complete removal of the amine.

-

Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

Caption: Acid-base extraction workflow for removing 2-aminothiazole.

Scenario 2: Removing Unreacted 2-Chloroacetamide or Boc-Glycine

Both 2-chloroacetamide and Boc-glycine are significantly more polar than the final product. This difference in polarity allows for effective separation using silica gel column chromatography.[7]

Flash chromatography is a rapid purification technique that uses a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.[8] More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.

Step-by-Step Protocol:

-

TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[7][8] Aim for an Rf value of ~0.3 for your desired product.

-

Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

-

Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, you can perform a "dry load" by adsorbing your compound onto a small amount of silica gel.

-

Elution: Run the mobile phase through the column, collecting fractions in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Starting Point Solvent Systems for Flash Chromatography

| Polarity of Compound | Recommended Solvent System | Notes |

| Non-polar | 5-20% Ethyl Acetate/Hexanes | Standard for many organic compounds.[8] |

| Moderately Polar | 50-100% Ethyl Acetate/Hexanes | Good for compounds with multiple polar functional groups. |

| Very Polar | 2-10% Methanol/Dichloromethane | Effective for highly polar compounds like amides and acids.[8][9] Be cautious, as more than 10% methanol can dissolve the silica gel.[8] |

Workflow for Flash Column Chromatography

Caption: General workflow for purification by flash column chromatography.

Scenario 3: Final Polishing Step for High Purity

After initial purification, recrystallization is an excellent final step to obtain a highly crystalline, pure product. Amides, in general, tend to recrystallize well.[10][11]

This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[1] Impurities are typically present in smaller amounts and will remain in the cold solvent (the mother liquor).[1]

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent where your product has a steep solubility curve. Based on literature for similar compounds, solvents like ethyl acetate or an ethanol/water mixture could be effective.[12] Test small amounts first.[1]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it is fully dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Table 2: Properties of Potential Starting Materials and Product

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 2-Aminothiazole | 100.14[3][13] | 91-93[14] | Soluble in water, alcohols, ether[3] |

| 2-Chloroacetamide | 93.51[15] | 118-120[16][17] | Readily soluble in water[18] |

| Boc-Glycine | 175.17[19] | 86-89[20] | Soluble in methanol, slightly soluble in chloroform, DMSO[20] |

| 2-amino-N-(1,3-thiazol-2-yl)acetamide | ~171.21 | N/A | Expected to be a polar solid |

References

-

2-Aminothiazole. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

Chloroacetamide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

-

Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved February 15, 2026, from [Link]

-

Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

-

Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

-

Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved February 15, 2026, from [Link]

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

-

International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

Government of Canada. (2009, August 22). 2-Chloroacetamide - information sheet. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E, 64(Pt 8), o1516.

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-